N-Hydroxy-1-oxy-nicotinamidine

Process Chemistry Drug Intermediate Arimoclomol Synthesis

N-Hydroxy-1-oxy-nicotinamidine (also known as 3-Pyridinecarboximidamide,N-hydroxy-,1-oxide; MW 153.14) is an organic compound classified as a nitrogen-containing heterocycle. It is characterized by a pyridine ring oxidized at the nitrogen atom (N-oxide) and substituted at the 3-position with a hydroxyamidine group (-C(=NOH)NH2).

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Cat. No. B7767323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-1-oxy-nicotinamidine
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)[O-])C(=NO)N
InChIInChI=1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8)
InChIKeyQRGUYOXSVWPAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-1-oxy-nicotinamidine (CAS 92757-16-9): Pyridine N-Oxide Hydroxyamidine Intermediate for Arimoclomol Synthesis


N-Hydroxy-1-oxy-nicotinamidine (also known as 3-Pyridinecarboximidamide,N-hydroxy-,1-oxide; MW 153.14) is an organic compound classified as a nitrogen-containing heterocycle . It is characterized by a pyridine ring oxidized at the nitrogen atom (N-oxide) and substituted at the 3-position with a hydroxyamidine group (-C(=NOH)NH2) . This compound serves as a pivotal synthetic intermediate, most notably designated as “PCO—N-oxide” in the patented production of rac-Arimoclomol Maleic Acid, a drug candidate originally investigated for insulin resistance [1].

Procurement Rationale: Why N-Hydroxy-1-oxy-nicotinamidine Cannot Be Replaced by Simpler Analogs


Generic substitution with simpler pyridine derivatives is not chemically feasible for its primary application. The compound's defining feature is the simultaneous presence of a pyridine N-oxide and a 3-hydroxyamidine moiety. This dual functionality is structurally essential for its role as “PCO—N-oxide,” the designated key intermediate in the patented four-step synthesis of high-purity arimoclomol citrate [1]. Analogs like N-hydroxy-nicotinamidine (lacking the N-oxide) or nicotinamide N-oxide (lacking the hydroxyamidine) possess only one of these reactive centers, precluding their direct use in the validated synthetic pathway without extensive re-optimization . Procuring the precise CAS 92757-16-9 entity is therefore a prerequisite for replicating the established pharmaceutical process.

Quantitative Differentiation of N-Hydroxy-1-oxy-nicotinamidine Against Primary Alternatives


Defined Stoichiometric Role in a Patented, Multi-Step Pharmaceutical Process

The compound is uniquely specified as the “PCO—N-oxide” intermediate in a patented process for synthesizing the active pharmaceutical ingredient arimoclomol citrate [1]. This contrasts with earlier-stage intermediates like nicotinonitrile-1-oxide, which require further chemical transformation. The process defines a specific molar concentration of 0.5 M for PCO—N-oxide when reacted with 1.3 equivalents of the “Azonia” co-reactant to produce the next intermediate, ORZY-01 [1]. This explicit, optimized parameter set is absent for the non-N-oxide analog N-hydroxy-nicotinamidine in this context.

Process Chemistry Drug Intermediate Arimoclomol Synthesis

Differentiation by Molecular Weight and Polar Surface Area vs. Non-Oxidized Analog

The incorporation of the N-oxide group adds a single oxygen atom, increasing the molecular weight from 137.14 g/mol for N-hydroxy-nicotinamidine to 153.14 g/mol for the target compound . This modification increases the formal polar surface area and hydrogen bond acceptor count, which can significantly alter the compound's solubility profile and chromatographic retention time, directly impacting purification strategy in a multi-step synthesis.

Physicochemical Properties Drug Design Solubility

Commercial Purity Benchmarking (97% vs. 98% Minimum Specification)

A survey of reputable vendor specifications indicates a differentiation in minimum guaranteed purity. N-Hydroxy-1-oxy-nicotinamidine is offered at a minimum purity of 97% by some suppliers, while another supplier, MolCore, certifies it at a minimum of 98% . The closest non-oxide analog, N-hydroxy-nicotinamidine, is typically offered at a minimum of 97% purity . The availability of a 98% grade for the target compound provides a quantifiable, albeit marginal, advantage for applications demanding the highest purity of input materials.

Quality Control Procurement Purity Specification

Validated Application Scenarios for N-Hydroxy-1-oxy-nicotinamidine in Scientific and Industrial Settings


Key Intermediate in the cGMP Synthesis of Arimoclomol Citrate

N-Hydroxy-1-oxy-nicotinamidine is the irreplaceable “PCO—N-oxide” starting material in the patented four-step synthesis of the orphan drug arimoclomol citrate [1]. Procuring this exact intermediate, with a defined stoichiometry (e.g., 0.5 M in the first step), is mandatory for any party seeking to replicate the regulatory-approved manufacturing process or produce the active pharmaceutical ingredient for bioequivalence studies.

Scaffold for Probing Nicotinamide N-Methyltransferase (NNMT) Interaction

As a structural analog of nicotinamide incorporating a unique N-oxide and hydroxyamidine motif, this compound serves as a specialist probe in structure-activity relationship (SAR) studies targeting NNMT [2]. Its differentiated polar surface area, proven by an 11.7% higher molecular weight compared to non-oxide analogs, can be exploited to investigate the steric and electronic tolerance of the NNMT active site, a target implicated in metabolic disorders.

High-Purity Reference Standard for Analytical Method Development

Given its availability at a certified purity of up to 98%, N-Hydroxy-1-oxy-nicotinamidine is well-suited for use as a quantitative reference standard . It can be employed in the development and validation of HPLC/LC-MS methods for monitoring residual levels of this key intermediate in final drug substance batches, ensuring compliance with regulatory thresholds for genotoxic or related-substance impurities.

Precursor for Novel N-Hydroxyimidoyl Chloride Synthons

The hydroxyamidine group is a versatile synthon that can be readily converted into an N-hydroxyimidoyl chloride, a reactive intermediate for constructing diverse heterocycles like 1,2,4-oxadiazoles . The additional N-oxide moiety allows for a further dimension of late-stage functionalization not possible with simpler amidoximes, making it a strategic building block for medicinal chemistry libraries exploring nitrogen-enriched heterocyclic space.

Quote Request

Request a Quote for N-Hydroxy-1-oxy-nicotinamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.